2-(Diethylamino)ethanol (DEAE), CAS 100-37-8, is a tertiary amino alcohol characterized by a diethyl-substituted amine and a primary hydroxyl group. In industrial procurement, it is utilized as a volatile neutralizing amine for boiler water treatment, an energy-efficient tertiary amine solvent for CO2 capture, and a mandatory chemical precursor for specific pharmaceuticals and functionalized polymers. Its specific combination of moderate lipophilicity (logP ~0.21), a boiling point of 162 °C, and a high basicity (pH 11.5 at 100 g/L) makes it a critical material for applications requiring precise vapor-liquid partitioning, specific steric hindrance, or low-energy thermal regeneration [1].
Substituting DEAE with close analogs like 2-(Dimethylamino)ethanol (DMAE) or Monoethanolamine (MEA) compromises process efficiency and product identity. In carbon capture, primary amines like MEA form stable carbamates, resulting in excessively high regeneration energy requirements compared to DEAE's bicarbonate-driven mechanism[1]. In active pharmaceutical ingredient (API) synthesis, replacing DEAE's diethyl groups with DMAE's dimethyl groups alters the lipophilicity and steric profile of the resulting molecule, preventing the successful synthesis of target anesthetics like procaine [2]. Furthermore, in boiler water treatment, differences in boiling points (DEAE at 162 °C vs. DMAE at 134 °C) drastically alter the vapor-liquid distribution ratio, leading to unprotected condensate zones if the lighter amine flashes off prematurely [3].
Tertiary amines like DEAE do not form stable carbamates with CO2, unlike primary amines such as MEA. This mechanistic difference significantly lowers the energy required to strip CO2 and regenerate the solvent. Experimental evaluations of aqueous DEEA (DEAE) solutions demonstrate a reboiler heat duty (Qreb) of approximately 2.17 GJ/t CO2 under optimized conditions. In contrast, standard primary or secondary amine systems require substantially higher energy, with DETA recorded at 3.44 GJ/t CO2 and MEA often exceeding 3.5 GJ/t CO2[1].
| Evidence Dimension | Reboiler heat duty (Qreb) for CO2 stripping |
| Target Compound Data | ~2.17 GJ/t CO2 (aqueous DEAE) |
| Comparator Or Baseline | ~3.44 GJ/t CO2 (DETA) / >3.5 GJ/t CO2 (MEA) |
| Quantified Difference | ~37% reduction in regeneration energy consumption vs DETA |
| Conditions | Lab-scale stripper packed column, 75 °C feed temperature |
Drives critical OPEX reductions in post-combustion carbon capture plants by minimizing the steam required for solvent regeneration.
DEAE is utilized as a neutralizing amine in steam systems because its vapor-liquid distribution ratio ensures it travels with the steam and condenses at the right zones to neutralize carbonic acid. DEAE has a boiling point of 162-163 °C, whereas its lighter analog DMAE boils at 134-135 °C. This 28 °C difference means DMAE partitions too readily into the vapor phase, leaving early condensation zones unprotected, whereas DEAE provides a balanced distribution across extensive steam networks, maintaining an alkaline pH in the condensate [1].
| Evidence Dimension | Boiling point and phase partitioning |
| Target Compound Data | 162-163 °C (balanced vapor-liquid distribution) |
| Comparator Or Baseline | 134-135 °C (DMAE) |
| Quantified Difference | 28 °C higher boiling point |
| Conditions | High-temperature steam and condensate lines |
Prevents localized acidic corrosion in complex boiler systems by ensuring the amine condenses concurrently with water rather than flashing off entirely.
In pharmaceutical manufacturing, DEAE is the non-interchangeable precursor for synthesizing the local anesthetic procaine via esterification with 4-aminobenzoic acid. The diethylamino group provides a specific lipophilicity (logP ~0.21) and steric profile that governs the drug's ability to penetrate nerve membranes. Substituting DEAE with 2-(Dimethylamino)ethanol (DMAE) yields a different chemical entity with altered pharmacokinetics, failing pharmacopeial standards for procaine [1].
| Evidence Dimension | Precursor structural identity |
| Target Compound Data | Diethyl substitution (LogP ~0.21) |
| Comparator Or Baseline | Dimethyl substitution (DMAE) |
| Quantified Difference | Complete loss of target API identity |
| Conditions | Esterification with 4-aminobenzoic acid |
Ensures compliance with exact synthetic routes for procaine and related dialkylaminoethyl-substituted APIs, where analog substitution is chemically impossible.
DEAE is utilized as a primary component or blend additive in amine scrubbing systems for CO2 capture. Its tertiary amine structure prevents stable carbamate formation, allowing for CO2 desorption at lower temperatures and significantly reducing the reboiler heat duty compared to traditional MEA systems [1].
DEAE is selected as a neutralizing amine for extensive steam distribution and humidification networks. Its specific boiling point (162 °C) and vapor-liquid distribution ratio ensure it condenses alongside steam, effectively neutralizing dissolved CO2 and maintaining protective alkalinity on metal surfaces throughout the condensate return lines [2].
DEAE is the mandatory precursor for the industrial synthesis of procaine and other dialkylaminoethyl-bearing drugs. Its specific diethyl substitution provides the exact steric and lipophilic properties required for the final active pharmaceutical ingredient, making it strictly preferred over methyl-substituted analogs [3].
DEAE is utilized to functionalize cellulose and other polymer backbones to create DEAE-resins for ion-exchange chromatography. The diethylaminoethyl group provides a weak anion-exchange capacity that is necessary for the gentle separation of proteins and nucleic acids, a standard that cannot be met by alternative amine functionalizations [4].
Flammable;Corrosive;Irritant